Phloroglucide
Overview
Description
Synthesis Analysis
Phloroglucinol derivatives, including phlorotannins and acylphloroglucinols, are synthesized through various biochemical pathways in nature. In brown seaweed, phlorotannins are synthesized from phloroglucinol units, showcasing complex polymeric chains connected via C-C and/or C-O-C linkages. The synthesis of these compounds in nature underscores their ecological roles and potential applications in human health and industry (Shrestha, Zhang, & Smid, 2021).
Molecular Structure Analysis
The molecular structure of phloroglucinol and its derivatives plays a crucial role in their biological activities. Computational studies have been pivotal in understanding the conformational preferences and molecular properties of these compounds. Insights into factors stabilizing their conformers, notably intramolecular hydrogen bonding, have been critical in determining their functional applications and potential as lead compounds in drug development (Mammino, 2019).
Chemical Reactions and Properties
Phloroglucinol and its derivatives exhibit a range of chemical reactions, primarily due to their phenolic nature, which contributes to their antioxidant properties. These compounds can undergo various chemical modifications, leading to a wide array of derivatives with enhanced biological activities. For instance, the modification of phloroglucinol with methylviologen has led to derivatives with pronounced antioxidant activity, indicating their potential as antioxidant additives in various applications (Alexanyan et al., 2019).
Scientific Research Applications
Plant Tissue Culture : Phloroglucinol is known to enhance shoot formation, somatic embryogenesis, and rooting in plant tissue culture studies. It shows potential for application across a wide range of plant species (Teixeira da Silva, Dobránszki, & Ross, 2013).
Synthesis of Aromatic Compounds : It assists in synthesizing polyfunctional aromatic ring systems, including phloroglucide analogs. These are useful for creating functional groups that are difficult to access through other methods (Khalafi‐Nezhad, Rad, & Hakimelahi, 2003).
Mass Spectrometry Studies : Derivatives from African Dryopteris species are used in mass spectrometry to study the loss of propene, which is produced by McLafferty rearrangement (Lounasmaa, Widén, & Reichstein, 1973).
Quantification in Cereal Chemistry : The phloroglucinol colorimetric method is used for quantifying wheat arabinoxylans, which are important for processing, quality, and nutrition (Kiszonas, Courtin, & Morris, 2012).
Herbicide Application : Phloroglucide acts as a herbicide by inhibiting the biosynthesis of aromatic amino acids (Casida & Durkin, 2017).
Imaging Technology : In diazonium thermosensitive systems, it is used as a black developing coupler to obtain black-like dye images (Sato, 1985).
Cancer Research : Phloroglucinol induces apoptosis in colon cancer cells, showing potential as an anticancer agent (Kang, Kim, & Nam, 2014).
Environmental and Aquaculture Applications : Phlorotannin affects the survival and growth of organisms, indicating its potential as a pesticide, herbicide, and algaecide (Harwanto et al., 2022).
Antimicrobial Applications : It serves as an active agent in antiseptics and disinfectants, showing broad-spectrum antimicrobial activity (Mcdonnell & Russell, 1999).
Antibacterial and Antifungal Activities : Phloroglucide derivatives demonstrate notable activities against various species of microorganisms, including Staphylococcus aureus, Candida albicans, and Pseudomonas aeruginosa (Bargebid & Khabnadideh, 2020; Hwu et al., 1997).
Safety And Hazards
Phloroglucinol may cause skin irritation, allergic skin reaction, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Future Directions
properties
IUPAC Name |
2-(3,5-dihydroxyphenyl)benzene-1,3,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c13-7-1-6(2-8(14)3-7)12-10(16)4-9(15)5-11(12)17/h1-5,13-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KICYRZIVKKYRFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)C2=C(C=C(C=C2O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197682 | |
Record name | (1,1'-Biphenyl)-2,3',4,5',6-pentol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phloroglucide | |
CAS RN |
491-45-2 | |
Record name | Phloroglucide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 491-45-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65069 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1,1'-Biphenyl)-2,3',4,5',6-pentol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHLOROGLUCIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4GNW4D2BR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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